molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Cat. No.: B1428497
CAS No.: 1147422-10-3
M. Wt: 168.24 g/mol
InChI Key: RJBGDSXUIAWZNV-UHFFFAOYSA-N
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Description

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone (CAS 1147422-10-3) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly valued as a key synthetic intermediate for the development of covalent therapeutics. This compound, with the molecular formula C9H16N2O and a molecular weight of 168.236 g/mol, features the 2,7-diazaspiro[3.5]nonane scaffold, a bridged spirocyclic system that provides a three-dimensional structure to potential drug candidates . The primary research value of this compound and its derivatives lies in the development of targeted cancer therapies. Notably, structural analogues utilizing the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one core have been extensively explored as potent covalent inhibitors of the KRAS G12C mutant protein . KRAS G12C is a prevalent oncogenic driver in cancers such as non-small cell lung cancer, and these inhibitors work by binding covalently to the mutated cysteine residue within the switch-II pocket of the protein, leading to effective suppression of tumor growth, as demonstrated in in vivo models . Beyond KRAS inhibition, the diazaspiro[3.5]nonane scaffold is a versatile pharmacophore present in compounds targeting a range of biological pathways. It is a key structural component in investigated ghrelin receptor inverse agonists for the potential treatment of sleep disorders like primary insomnia , and has also been featured in patents covering diverse therapeutic areas including nociceptin receptor antagonism for pain and neurological conditions . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGDSXUIAWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone, also known as a diazaspiro compound, has emerged as a significant focus in medicinal chemistry due to its unique structural features and potential biological activities. This compound's spirocyclic structure contributes to its rigidity and stability, which are essential for its interactions with biological targets. Recent studies have highlighted its potential as a therapeutic agent, particularly in cancer treatment, by targeting specific mutations in oncogenes.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2OC_9H_{16}N_2O, with a molar mass of approximately 168.24 g/mol. Its unique structure allows for diverse functionalization opportunities, making it a versatile building block in organic synthesis.

Structural Characteristics

PropertyDescription
Molecular FormulaC9H16N2OC_9H_{16}N_2O
Molar Mass168.24 g/mol
InChI KeyWEEQWFARSHIYOT-UHFFFAOYSA-N
Structural FeaturesSpirocyclic framework

Antitumor Properties

Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on KRAS G12C mutations, which are implicated in various cancers. The mechanism of action involves covalent binding to specific residues in the KRAS protein, thereby inhibiting its activity and interfering with oncogenic signaling pathways.

Case Study: KRAS G12C Inhibition

A study reported the synthesis of a series of derivatives that act as covalent inhibitors against KRAS G12C. The lead compound showed significant antitumor effects in preclinical models, demonstrating promise for further development:

  • Lead Compound : 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (Compound 7b)
  • Model : NCI-H1373 xenograft mouse model
  • Outcome : Dose-dependent antitumor effect observed

Other Biological Activities

In addition to its antitumor properties, diazaspiro compounds have been studied for their anti-inflammatory and analgesic effects. These compounds may interact with various biological targets, influencing pathways related to pain and inflammation.

The specific biological activity of this compound is an area of ongoing research. Investigations into its binding affinity with specific receptors or enzymes can provide insights into its pharmacodynamics and pharmacokinetics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution Reactions
  • Cyclization Reactions
  • Functionalization to create derivatives

These synthetic pathways allow for the exploration of various derivatives that may enhance biological activity or pharmacological properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
7-Ethyl-2,7-diazaspiro[3.5]nonaneSimilar spirocyclic structureDifferent substituents leading to varied properties
2,7-Diazaspiro[4.4]nonaneExtended diazaspiro frameworkPotentially different biological activities
1-{2,7-Diazaspiro[4.4]nonan-7-yl}-2-methylpropanVariation in substituentsFocused on medicinal chemistry applications

Scientific Research Applications

The compound 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone , with the CAS number 1147422-10-3, is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, material science, and as a synthetic intermediate.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds similar to this compound. The results indicated that modifications in the spiro structure could enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating diazaspiro compounds into polymer matrices can improve mechanical properties and thermal stability. For instance, polymers synthesized with this compound exhibited enhanced tensile strength compared to traditional polymers .

Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations.

Synthetic Pathways

This compound can be used to synthesize other nitrogen-containing heterocycles through reactions such as:

  • Nucleophilic substitutions
  • Cyclization reactions
    These transformations are valuable in developing new compounds for pharmaceutical applications .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidepressant activity
Material SciencePolymer synthesis with enhanced properties
Organic SynthesisIntermediate for nitrogen heterocycles

Comparison with Similar Compounds

Structural Analogues

The 2,7-diazaspiro[3.5]nonane scaffold is compared with other spirocyclic and diazabicyclic compounds:

Compound Name Core Structure Key Substituents Biological Target Ki Values (nM)
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone 2,7-Diazaspiro[3.5]nonane Ethanone group at N7 Ghrelin receptor (GHS-R1a) N/A (precursor)
PF-5190457 2,7-Diazaspiro[3.5]nonane Imidazo[2,1-b]thiazolyl, pyrimidinyl Ghrelin receptor (GHS-R1a) IC50 = 3.4 nM
Compound 4b (Sigma ligand) 2,7-Diazaspiro[3.5]nonane Arylpiperazine moiety Sigma-1 receptor (S1R) Ki = 2.7 nM
Diazabicyclo[4.3.0]nonane derivatives Diazabicyclo[4.3.0]nonane Varied aromatic substituents Sigma receptors Ki = 10–100 nM
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 2,7-Diazaspiro[3.5]nonane tert-Butoxycarbonyl (Boc) group Synthetic intermediate N/A

Key Observations :

  • The 2,7-diazaspiro[3.5]nonane scaffold confers higher binding affinity for sigma receptors compared to diazabicyclo[4.3.0]nonane derivatives, likely due to enhanced conformational rigidity .
  • Substituents on the ethanone group (e.g., imidazo[2,1-b]thiazole in PF-5190457) critically influence target selectivity and potency .
Functional Analogues
Compound Name Core Structure Pharmacological Application Key Advantages/Limitations
PF-5190457 2,7-Diazaspiro[3.5]nonane Alcohol use disorder (Phase 1b trials) First-in-class GHS-R1a inverse agonist; no drug-alcohol interaction
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone Aromatic ethanone DNA-PK inhibitor for cancer therapy Synergizes with radiation; low toxicity
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Oxazaspiro[3.5]nonane Material science applications Limited pharmacological data

Key Observations :

  • PF-5190457 demonstrates clinical relevance with favorable pharmacokinetics, unlike many spirocyclic compounds that remain preclinical .
  • Oxygen-containing spiro compounds (e.g., 7-oxa analogues) exhibit distinct physicochemical properties, reducing their utility in receptor binding compared to nitrogen-rich scaffolds .
Physicochemical and Pharmacokinetic Comparison
Property This compound PF-5190457 Compound 4b (Sigma ligand)
Molecular Weight 204.70 g/mol (HCl salt) 512.68 g/mol ~450 g/mol (estimated)
Hydrogen Bond Acceptors 3 (estimated) 6 4–5
LogP (XlogP) ~1.5 (predicted) 4.4 ~3.0
Water Solubility Moderate (derived from HPLC data ) Low (lipophilic) Moderate
Clinical Stage Preclinical Phase 1b Preclinical

Key Observations :

  • PF-5190457’s higher logP (4.4) reflects its lipophilicity, necessitating formulation optimization for oral bioavailability .
  • The parent compound’s moderate solubility (inferred from analogues ) makes it suitable for further derivatization.

Preparation Methods

Synthesis of the Diazaspiro Core

The diazaspiro[3.5]nonane moiety is commonly prepared starting from appropriately substituted diamines or bis(2-bromoethyl)amine derivatives. For example, one reported route involves:

  • Reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine to form a bis-substituted intermediate.
  • Reduction with lithium aluminum hydride to yield a diol intermediate.
  • One-pot mesylation and intramolecular ring closure to form the oxetane-fused spirocyclic amine.
  • Removal of protecting groups (e.g., tosyl) to liberate the free diazaspiro amine.

This sequence provides a robust route to the diazaspiro scaffold with good yields (e.g., 73-83%) and purity.

Introduction of the Ethanone Group

The ethanone substituent is introduced by acylation of the diazaspiro amine with acetyl chloride or via coupling with acyl derivatives under mild conditions. A typical procedure includes:

  • Formation of the amine hydrochloride salt to stabilize the intermediate.
  • Use of coupling reagents such as COMU in the presence of a base (e.g., triethylamine) under an inert nitrogen atmosphere at low temperature (around 4 °C).
  • Careful control of reaction time and temperature to avoid over-substitution or side reactions.
  • Work-up involving extraction, washing with brine, drying, and concentration to isolate the crude product.
  • Recrystallization from ethanol/water mixtures to obtain the pure hydrochloride salt of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.

Protection and Deprotection Steps

Due to the hygroscopic and air-sensitive nature of intermediates (e.g., free amines), protecting groups such as Boc (tert-butyloxycarbonyl) or benzyl ethers are employed during synthesis. For example:

  • The Boc protecting group is removed under acidic conditions (e.g., hydrogen chloride in dioxane) under inert atmosphere.
  • Simultaneous removal of O-benzyl and N-Boc protecting groups is performed carefully to avoid decomposition.
  • The deprotected amine is immediately used in subsequent coupling steps to minimize degradation.

Optimized Reaction Conditions

  • Use of anhydrous solvents (e.g., ethanol, methanol, DMF, DCM) and inert atmosphere (nitrogen) is critical.
  • Low temperature coupling (4 °C) with slow addition of reagents improves selectivity and yield.
  • Purification steps include extraction with chloroform, washing with brine, drying over magnesium sulfate, and recrystallization.
  • The hydrochloride salt form is favored for stability and handling.

Summary Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Notes Yield/Outcome
Diazaspiro core formation Diethyl malonate + N-tosylbis(2-bromoethyl)amine; LiAlH4 reduction; mesylation & ring closure Multi-step; protection/deprotection involved 73-83% yield of spirocyclic amine
Protection group removal 4N HCl in dioxane, 50 °C, 14 h, N2 atmosphere Simultaneous removal of Boc and benzyl groups Quantitative deprotection
Acylation (ethanone introduction) COMU coupling reagent, triethylamine, DMF/DCM, 4 °C, inert atmosphere Controlled addition, low temp to avoid side products High purity hydrochloride salt
Purification Extraction, washing, drying, recrystallization Use of EtOH/H2O mixtures for crystallization Off-white solid, mp 245-247 °C

Research Findings and Optimization Insights

  • The synthetic route was optimized from previously reported procedures to improve yield and stability of intermediates.
  • The hydroxy metabolite synthesis related to this compound demonstrated the importance of inert atmosphere and anhydrous conditions due to hygroscopic intermediates.
  • Coupling reagents such as COMU provide efficient amide bond formation with minimized side reactions.
  • The crystalline hydrochloride salt form enhances the compound's stability and handling for further biological evaluation.
  • The compound and derivatives have been investigated as covalent inhibitors targeting KRAS G12C mutation, highlighting the relevance of synthetic accessibility for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via spirocyclic amine functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) are deprotected under acidic conditions to yield the free amine, followed by acetylation . Purification involves column chromatography or recrystallization. Purity validation requires HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, LC-MS) to confirm structural integrity .

Q. How can researchers characterize the structural conformation of this spirocyclic compound?

  • Methodological Answer : X-ray crystallography is optimal for resolving the spirocyclic core. Computational methods (e.g., DFT calculations) predict bond angles and torsional strain, while NMR spectroscopy (e.g., NOESY) confirms spatial arrangements of substituents. For example, the 2,7-diazaspiro[3.5]nonane scaffold exhibits a constrained bicyclic geometry that influences ligand-receptor interactions .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Use radioligand binding assays (e.g., competitive displacement with [³H]-ligands) to assess affinity for targets like sigma receptors (σ1/σ2) or ghrelin receptors (GHS-R1a). Functional assays (e.g., cAMP accumulation or calcium flux) evaluate agonist/antagonist activity. For instance, derivatives of this scaffold showed submicromolar σ1 receptor binding (Ki = 0.3–1.2 µM) .

Advanced Research Questions

Q. How do structural modifications of the spirocyclic core impact pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Azetidine ring substitution : Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility.
  • Spiro ring expansion : Larger spiro systems (e.g., 2,7-diazaspiro[4.4]nonane) alter receptor selectivity .
  • Ketone functionalization : Replacing the ethanone moiety with bioisosteres (e.g., amides) modulates pharmacokinetics .
  • Example : In KRAS G12C inhibitors, the 2,7-diazaspiro[3.5]nonane scaffold improved covalent binding efficiency (IC50 = 12 nM) and oral bioavailability .

Q. What metabolic pathways dominate the biotransformation of this compound, and how can interspecies variability be addressed?

  • Methodological Answer : Human liver cytosol studies reveal oxidation by molybdenum-containing enzymes (e.g., aldehyde oxidase [AO] and xanthine oxidase [XO]). For PF-5190457 (a derivative), hydroxylation at the pyrimidine ring forms PF-6870961, a major metabolite . Key steps:

  • In vitro models : Use human hepatocytes or cytosol with AO/XO inhibitors (e.g., raloxifene for AO, febuxostat for XO) to quantify enzyme contributions.
  • Interspecies considerations : Rodent models underestimate AO activity; use guinea pig or humanized liver models for translational relevance .

Q. How can contradictions in enzyme contribution data (e.g., AO vs. XO) be resolved during metabolic studies?

  • Methodological Answer :

  • Dual-inhibitor assays : Co-incubate with raloxifene (AO inhibitor) and febuxostat (XO inhibitor) to assess additive/synergistic effects. For PF-5190457, AO contributed >70% to hydroxylation .
  • Recombinant enzyme systems : Express human AO/XO in vitro to isolate activity.
  • Kinetic analysis : Calculate intrinsic clearance (CLint) in cytosol (e.g., 0.002 mL/min/mg protein for PF-5190457) to prioritize enzyme roles .

Q. What computational strategies optimize the scaffold for blood-brain barrier (BBB) penetration in CNS-targeted therapies?

  • Methodological Answer :

  • Molecular descriptors : LogP (1.5–3.0), polar surface area (<80 Ų), and hydrogen-bond donors (<3) predict BBB permeability.
  • MD simulations : Model interactions with P-glycoprotein (P-gp) efflux transporters to reduce substrate recognition.
  • Case study : Ghrelin receptor inverse agonists (e.g., PF-5190457) with 2,7-diazaspiro[3.5]nonane cores showed favorable CNS exposure in rodent models (brain:plasma ratio = 0.8) .

Data Contradiction Analysis

Q. Why do in vitro microsomal models fail to detect certain metabolites observed in clinical studies?

  • Analysis : Human liver microsomes primarily express cytochrome P450 enzymes, while cytosolic fractions contain AO/XO. For PF-5190457, hydroxylation by AO/XO generated PF-6870961, which was absent in microsomal incubations . Resolution : Use cytosol + microsome co-incubations or clinical plasma samples to identify all metabolites.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 2
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.